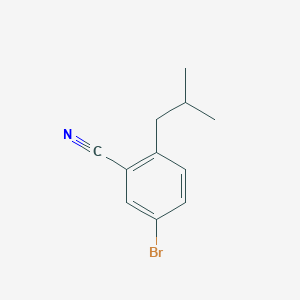![molecular formula C13H9N3O3 B1440605 2-(1,3-苯并二氧杂环-5-基)吡唑并[1,5-a]哒嗪-4(5H)-酮 CAS No. 1255777-72-0](/img/structure/B1440605.png)
2-(1,3-苯并二氧杂环-5-基)吡唑并[1,5-a]哒嗪-4(5H)-酮
描述
2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one (2-BDOPP) is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound is structurally related to the benzodioxole family and is composed of a pyrazole ring and a benzodioxole ring. The presence of both aromatic and heterocyclic rings in 2-BDOPP makes it a very interesting compound for research purposes.
科学研究应用
抗肿瘤活性
由于其独特的结构特征,化合物 2-(1,3-苯并二氧杂环-5-基)吡唑并[1,5-a]哒嗪-4(5H)-酮已在各种科学研究中被探索其潜在应用,特别是在抗肿瘤活性领域。例如,含有噻吩和苯并二氧杂环部分的新型 1,3,5-三取代 2-吡唑啉衍生物对白血病、肾癌和前列腺癌细胞系表现出显着的活性,表明该化合物与设计潜在抗肿瘤剂有关 (Insuasty 等人,2012)。
合成和表征
研究的另一个方面集中于该化合物的衍生物的合成和表征,以用于进一步的生物应用。开发了一种合成含有胡椒醛部分的吡唑基噻唑衍生物的简单方法,展示了该化合物在合成化学中创造具有潜在生物活性的新结构的多功能性 (Jothikrishnan 等人,2010)。
抗菌和抗真菌活性
该化合物及其衍生物还被研究了抗菌和抗真菌活性。研究表明,某些衍生物对各种微生物表现出显着的活性,表明该化合物具有作为开发新型抗菌剂的支架的潜力 (Hassan, 2013)。
抗增殖活性
对与苯并二氧杂环部分连接的噻唑基-吡唑啉衍生物的抗增殖活性的研究揭示了对癌细胞系的良好结果。这突出了该化合物在合成具有潜在抗癌特性的药物中的重要性 (Mansour 等人,2020)。
胆碱酯酶抑制
研究还扩展到设计和合成作为胆碱酯酶抑制剂的衍生物。这一领域探索了该化合物在通过抑制分解神经递质的酶来解决阿尔茨海默病等神经退行性疾病中的用途 (Temel 等人,2018)。
作用机制
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), particularly cdk2 . CDKs are essential proteins in cellular processes and play a crucial role in the development and progression of many diseases, including cancer .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can cause mitotic blockade and cell apoptosis .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds .
Result of Action
Similar compounds have been found to significantly inhibit the growth of various cancer cell lines . They have also been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
生化分析
Biochemical Properties
2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cyclin-dependent kinases (CDKs), specifically CDK2, which are essential for cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thus affecting the phosphorylation of key proteins involved in cell proliferation. This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions within the enzyme’s active site .
Cellular Effects
The effects of 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one on cellular processes are profound. It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound influences cell signaling pathways by inhibiting CDK2, leading to cell cycle arrest at the G1 phase and subsequent apoptosis. Additionally, it affects gene expression by downregulating genes involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects through direct binding to the active site of CDK2. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates, which are crucial for cell cycle progression . The compound’s structure allows it to form hydrogen bonds with key residues in the CDK2 active site, such as Leu83, enhancing its inhibitory potency . Additionally, molecular docking studies have confirmed the stable interaction between the compound and CDK2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . The compound’s efficacy may decrease over time due to potential adaptive responses by the cells .
Dosage Effects in Animal Models
In animal models, the effects of 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one vary with dosage. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization in preclinical studies .
Metabolic Pathways
2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid . These metabolic pathways facilitate the compound’s excretion via the biliary and renal routes . The interactions with metabolic enzymes can also influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells, 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . Its localization within cells is influenced by its lipophilicity and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is predominantly in the cytoplasm and nucleus . The compound’s ability to cross the nuclear membrane allows it to interact with nuclear proteins, including CDK2 . Post-translational modifications, such as phosphorylation, may also affect its localization and activity within specific cellular compartments .
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-13-10-6-9(15-16(10)4-3-14-13)8-1-2-11-12(5-8)19-7-18-11/h1-6H,7H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXBHZNNWQXXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CNC(=O)C4=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1440523.png)
![(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440527.png)

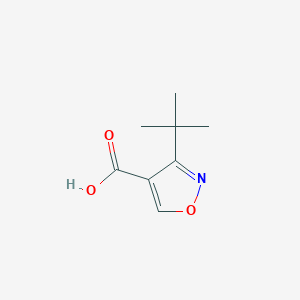

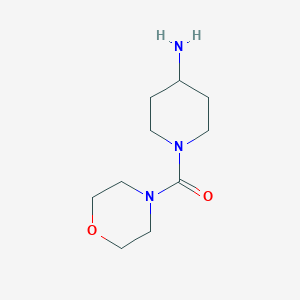
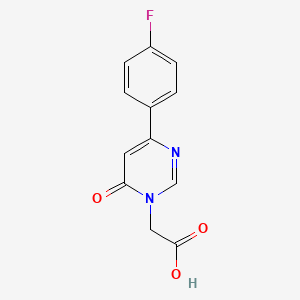
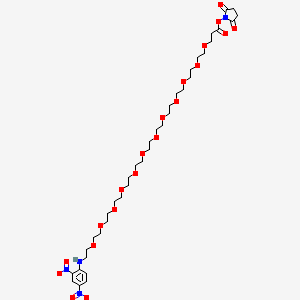


![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)


